6-Amino-4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-{4-[(3-fluorophenyl)methoxy]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-{4-[(3-fluorophenyl)methoxy]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile under specific conditions . This reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-{4-[(3-fluorophenyl)methoxy]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Amino-4-{4-[(3-fluorophenyl)methoxy]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-4-{4-[(3-fluorophenyl)methoxy]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-methyl-4-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
6-Amino-4-{4-[(3-fluorophenyl)methoxy]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is unique due to the presence of the 3-fluorophenyl group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other similar compounds and may contribute to its unique properties and applications.
Properties
Molecular Formula |
C21H17FN4O2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
6-amino-4-[4-[(3-fluorophenyl)methoxy]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H17FN4O2/c1-12-18-19(17(10-23)20(24)28-21(18)26-25-12)14-5-7-16(8-6-14)27-11-13-3-2-4-15(22)9-13/h2-9,19H,11,24H2,1H3,(H,25,26) |
InChI Key |
STZCPIRQONOSEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OCC4=CC(=CC=C4)F |
Origin of Product |
United States |
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